
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, United Kingdom. Since then, BML-190 has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide is a selective antagonist of CB2 receptors, which means it binds to the receptor and blocks its activation by endogenous or exogenous ligands. CB2 receptors are G protein-coupled receptors that are activated by cannabinoids, such as THC and CBD. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can modulate these effects and potentially provide therapeutic benefits in different disease conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide are primarily related to its effects on CB2 receptor signaling. CB2 receptors are primarily expressed in immune cells, including macrophages, T cells, and B cells. Activation of CB2 receptors has been shown to modulate cytokine production, immune cell migration, and phagocytosis. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can inhibit these effects and potentially reduce inflammation and immune-mediated damage in different tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity for CB2 receptors, its well-established synthesis method, and its availability from commercial sources. However, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide also has some limitations, including its potential off-target effects on other receptors, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Zukünftige Richtungen
Future research directions for N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide include the investigation of its potential therapeutic benefits in different disease conditions, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective CB2 receptor antagonists with improved pharmacological properties. Additionally, the role of CB2 receptors in different physiological processes, such as bone metabolism and neuroprotection, is an area of active research that could benefit from the use of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide as a tool compound.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is purified using column chromatography to obtain the final compound. This method has been optimized to achieve high yields and purity of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively used in scientific research to investigate the role of CB2 receptors in various diseases and conditions. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune response. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been used to study the effects of CB2 receptor activation and inhibition in different animal models of disease, including inflammatory bowel disease, multiple sclerosis, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-14(13(16)8-10)18-15(19)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVZTQDNAVFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

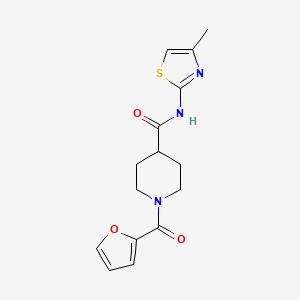
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
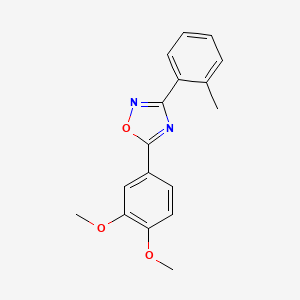
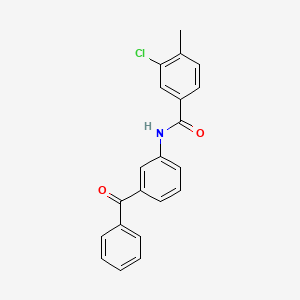
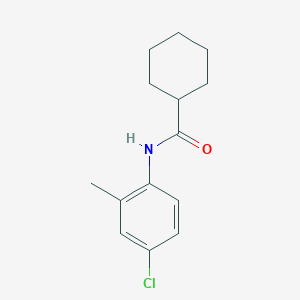


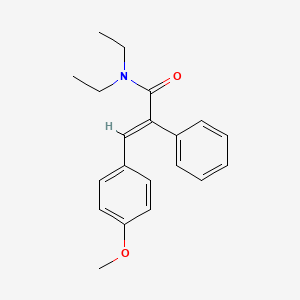
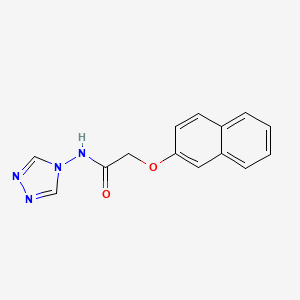
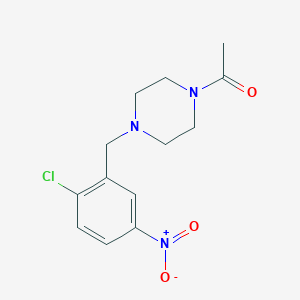
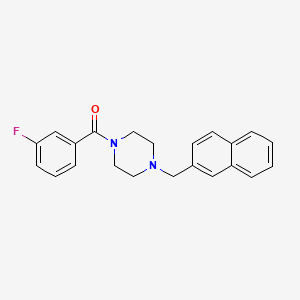
![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)